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Compound of Interest

Compound Name: 2-lodo-5-methylpyridine

Cat. No.: B1339571

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-lodo-5-

methylpyridine, a key building block in medicinal chemistry and materials science. The guide
details product specifications from various suppliers, outlines common synthetic protocols for

its use, and presents a logical workflow for supplier selection.

Introduction to 2-lodo-5-methylpyridine

2-lodo-5-methylpyridine (CAS No. 22282-62-8) is a halogenated pyridine derivative widely
utilized as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive
iodine substituent at the 2-position and a methyl group at the 5-position of the pyridine ring,
makes it an ideal substrate for a variety of cross-coupling reactions. This reactivity is
particularly valuable in the construction of complex molecules, including active pharmaceutical
ingredients (APIs) and functional materials.[2] The carbon-iodine bond readily participates in
reactions such as Suzuki and Heck couplings, enabling the formation of new carbon-carbon
bonds and the synthesis of diverse molecular architectures.[1][2]

Commercial Availability

A range of chemical suppliers offer 2-lodo-5-methylpyridine with varying purity levels and in
different quantities. The following table summarizes the offerings from several prominent
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commercial vendors to facilitate comparison for procurement.

. ] Available
Supplier Product Name CAS Number Purity .
Quantities
2-iodo-5-
Cenmed o 22282-62-8 >97% 250mg
methylpyridine
2-lodo-5- ) n
Vulcanchem o 22282-62-8 Typically 95% Not specified
methylpyridine
o 2-lodo-5- 100mg, 250mg,
CymitQuimica o 22282-62-8 98%
methylpyridine 19, 5¢g, 10g, 25¢g
] ) 2-iodo-5- »
MySkinRecipes o 22282-62-8 97% Not specified
methylpyridine
2-10DO-5-
ChemUniverse METHYLPYRIDI Not specified Not specified Inquiry-based
NE

Key Synthetic Applications and Experimental
Protocols

2-lodo-5-methylpyridine is a valuable building block for the synthesis of more complex
molecules, primarily through palladium-catalyzed cross-coupling reactions. Below are detailed
experimental protocols for two of the most common applications: the Suzuki-Miyaura coupling
and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds
between an organohalide and an organoboron compound.

Reaction Scheme:

Detailed Experimental Protocol:
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e Reaction Setup: In a dry round-bottom flask, combine 2-lodo-5-methylpyridine (1.0 mmol),
the desired arylboronic acid (1.2-1.5 mmol), and a base such as potassium carbonate
(K2CO:3) or sodium carbonate (Naz2COs) (2.0 mmol).

o Catalyst Addition: Add the palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4) (0.03-0.05 mmol, 3-5 mol%).

 Inert Atmosphere: Evacuate the flask and backfill it with an inert gas, such as nitrogen or
argon. Repeat this process three times to ensure an oxygen-free environment.

o Solvent Addition: Add a suitable solvent system, typically a mixture of dioxane and water
(e.g., 4:1 ratio, 5 mL) or toluene (5 mL).

o Reaction Conditions: Stir the reaction mixture and heat it to reflux (typically 80-100 °C) under
the inert atmosphere.

o Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or
Liguid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete
within 8-24 hours.

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture
with an organic solvent like ethyl acetate and wash with water and brine.

 Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSQOa4) or sodium
sulfate (Na2S0a), filter, and concentrate under reduced pressure. The crude product can
then be purified by column chromatography on silica gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an
unsaturated halide and an alkene.

Reaction Scheme:
Detailed Experimental Protocol:

e Reaction Setup: In a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add 2-
lodo-5-methylpyridine (1.0 mmol, 1.0 equiv), Palladium(ll) acetate (Pd(OAc)2) (0.03 mmol,
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3 mol%), and a phosphine ligand such as Tri(o-tolyl)phosphine (P(o-tol)s) (0.06 mmol, 6
mol%).

e Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) and a
base, typically triethylamine (EtsN) (1.5 mmol, 1.5 equiv).

o Alkene Addition: Add the desired alkene (1.2 mmol, 1.2 equiv) to the mixture.

e Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C. Stir the
reaction at this temperature for 24 hours.

» Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and wash with water and then with brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product is then purified by column chromatography on
silica gel.[3]

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a research chemical like 2-lodo-5-
methylpyridine involves several critical steps. The following diagram illustrates a logical
workflow for this process.
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Caption: A flowchart for selecting a chemical supplier.
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Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for a typical cross-coupling experiment
using 2-lodo-5-methylpyridine.
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Caption: A typical cross-coupling experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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